molecular formula C10H9FO B3047317 7-fluoro-4-methyl-2,3-dihydro-1H-inden-1-one CAS No. 137466-14-9

7-fluoro-4-methyl-2,3-dihydro-1H-inden-1-one

Cat. No. B3047317
CAS RN: 137466-14-9
M. Wt: 164.18
InChI Key: SUXQFFGKXHVLCC-UHFFFAOYSA-N
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Description

“7-fluoro-4-methyl-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C10H9FO . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H9FO/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4H,3,5H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Its molecular weight is 164.18 g/mol .

Scientific Research Applications

Fluorinated Compounds in Organic Synthesis

Fluorinated compounds, such as fluorinated indenones, may serve as key intermediates in the synthesis of various organic molecules. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a molecule related in the sense of containing fluorine and serving as an intermediate, highlights the importance of fluorinated compounds in manufacturing materials like flurbiprofen, a non-steroidal anti-inflammatory drug (Qiu et al., 2009). This example underscores the role of fluorinated intermediates in the synthesis of clinically relevant compounds.

Fluorescent Chemosensors

Fluorinated derivatives, akin to "7-fluoro-4-methyl-2,3-dihydro-1H-inden-1-one", are pivotal in developing fluorescent chemosensors. These chemosensors are capable of detecting metal ions and various analytes with high selectivity and sensitivity, showcasing the potential application of fluorinated compounds in chemical sensing and environmental monitoring (Roy, 2021).

Liquid Crystal Technologies

The incorporation of fluorine atoms into liquid crystals modifies their melting points, transition temperatures, and physical properties, such as dielectric and optical anisotropy. This adaptability makes fluorinated liquid crystals valuable for display technologies and other applications requiring controlled optical properties (Hird, 2007).

Medical Imaging and Pharmacology

Fluorinated compounds are extensively used in medical imaging and pharmacology. For example, [18F]Fluoro-3,4-dihydroxyphenyl-L-alanine (FDOPA) is a tracer used in positron emission tomography (PET) imaging for studying Parkinson’s disease, highlighting the critical role of fluorinated compounds in diagnosing and understanding neurological conditions (Kumakura & Cumming, 2009).

Material Science

In material science, fluorinated polymers such as Polytetrafluoroethylene (PTFE) are noted for their high chemical resistance, thermal stability, and unique physical properties, finding applications in various industries, from aerospace to household products (Puts, Crouse, & Améduri, 2019).

Safety and Hazards

The safety information available indicates that “7-fluoro-4-methyl-2,3-dihydro-1H-inden-1-one” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

7-fluoro-4-methyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-6-2-4-8(11)10-7(6)3-5-9(10)12/h2,4H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXQFFGKXHVLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CCC(=O)C2=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801257193
Record name 7-Fluoro-2,3-dihydro-4-methyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137466-14-9
Record name 7-Fluoro-2,3-dihydro-4-methyl-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137466-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-2,3-dihydro-4-methyl-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801257193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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